3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine

Lipophilicity Drug design ADME

3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine (CAS 1289131-61-8; MFCD22628194) is an N‑alkoxy‑substituted 1,2‑dihydropyridine (1,2‑DHP) with a molecular formula of C₁₀H₁₆BrNO and a molecular weight of 246.15 g·mol⁻¹. Unlike the extensively commercialized 1,4‑dihydropyridine calcium‑channel blockers (e.g., nifedipine, amlodipine), this compound belongs to the 1,2‑DHP isomer class, which is recognized for its distinct thermodynamic stability and reactivity profile.

Molecular Formula C10H16BrNO
Molecular Weight 246.14 g/mol
Cat. No. B12498537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine
Molecular FormulaC10H16BrNO
Molecular Weight246.14 g/mol
Structural Identifiers
SMILESCC1=C(CN(C=C1)OCC(C)C)Br
InChIInChI=1S/C10H16BrNO/c1-8(2)7-13-12-5-4-9(3)10(11)6-12/h4-5,8H,6-7H2,1-3H3
InChIKeyMYHXUHDLHPMIBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine: Key Physicochemical and Structural Identifiers for Procurement


3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine (CAS 1289131-61-8; MFCD22628194) is an N‑alkoxy‑substituted 1,2‑dihydropyridine (1,2‑DHP) with a molecular formula of C₁₀H₁₆BrNO and a molecular weight of 246.15 g·mol⁻¹ . Unlike the extensively commercialized 1,4‑dihydropyridine calcium‑channel blockers (e.g., nifedipine, amlodipine), this compound belongs to the 1,2‑DHP isomer class, which is recognized for its distinct thermodynamic stability and reactivity profile [1]. Its substitution pattern—a bromine at position 3, a methyl group at position 4, and an isobutoxy group on the ring nitrogen—produces a computed LogP of 3.42, placing it in a markedly different lipophilicity space relative to common pyridine precursors .

Why 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine Cannot Be Replaced by Common Pyridine or 1,4-DHP Analogs


Generic substitution with unsubstituted pyridines or conventional 1,4‑dihydropyridines is not chemically valid. The 1,2‑DHP scaffold possesses a different ring‑saturation pattern that alters hydride‑donating thermodynamics and kinetic barriers relative to the 1,4‑isomer [1], while the N‑isobutoxy group suppresses tautomerization and oxidative degradation pathways that plague N‑unsubstituted dihydropyridines [2]. Furthermore, the bromine at position 3 and the methyl at position 4 create a unique electronic and steric environment that cannot be recapitulated by the common 3‑bromo‑4‑methylpyridine precursor (LogP ~2.15) . These structural features collectively dictate solubility, reactivity, and potential target engagement; ignoring them risks selecting a compound with fundamentally different physicochemical and pharmacological behavior.

3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine: Head‑to‑Head Quantitative Differentiation Evidence


Lipophilicity Differentiation: LogP 3.42 vs. 2.15 for the Closest Pyridine Precursor

The target compound's computed LogP of 3.42 is approximately 1.27 log units higher than that of 3‑bromo‑4‑methylpyridine (LogP = 2.15) , the most straightforward synthetic precursor. This difference translates to a predicted ~19‑fold increase in octanol‑water partition coefficient, substantially altering predicted membrane permeability, organic‑solvent extractability, and chromatographic retention behavior. The increase is attributed to the N‑isobutoxy substituent; the unsubstituted 1,2‑dihydropyridine parent has a LogP of only −0.11 , underscoring the dominant contribution of the N‑alkoxy group.

Lipophilicity Drug design ADME

Boiling Point and Density Differentiation vs. 3‑Bromo‑4‑methylpyridine

The target compound exhibits a predicted boiling point of 253.3 ± 50.0 °C (at 760 mmHg) and a density of 1.3 ± 0.1 g·cm⁻³ . In contrast, 3‑bromo‑4‑methylpyridine has a boiling point of 198.8 ± 20.0 °C and a density of 1.5 ± 0.1 g·cm⁻³ . The ~54 °C elevation in boiling point and the lower density reflect the added molecular weight and the branched N‑alkoxy substituent, which increases van der Waals interactions while reducing crystal packing efficiency. These differences directly impact distillation conditions, solvent selection for reactions, and storage recommendations.

Physicochemical properties Purification Handling

1,2‑Dihydropyridine Scaffold Stability Advantage Over 1,4‑Dihydropyridine Isomers

Comprehensive reviews of dihydropyridine chemistry consistently report that 1,2‑dihydropyridines are more stable than their 1,4‑dihydro isomers, which are prone to oxidation and aromatization [1]. Hückel molecular orbital (HMO) calculations on the N‑methyl derivatives indicate that the 1,2‑DHP system is thermodynamically more stable, and this stability is further enhanced by N‑alkoxy substitution [2]. N‑Alkoxycarbonyl‑1,2‑dihydropyridines can be handled under standard laboratory conditions, whereas many 1,4‑DHPs require inert atmospheres and careful exclusion of acid to prevent decomposition [3]. While no direct experimental decomposition half‑life comparison for this specific compound is available, the class‑level evidence strongly supports superior bench stability for N‑alkoxy‑1,2‑DHPs.

Stability Synthetic utility Dihydropyridine isomerism

Hydride‑Donating Ability Differentiation: 1,2‑DHP vs. 1,4‑DHP Isomer Thermodynamics

A detailed comparative study by Zhu et al. (2022) quantified the thermodynamic driving forces and kinetic intrinsic barriers for hydride transfer from paired 1,2‑DHP and 1,4‑DHP isomers [1]. For the PNAH (1‑phenyl‑nicotinamide) system, the 1,2‑isomer shows a thermodynamic driving force of 60.50 kcal·mol⁻¹ and a kinetic intrinsic barrier of 27.92 kcal·mol⁻¹, while the 1,4‑isomer gives 61.90 kcal·mol⁻¹ and 26.34 kcal·mol⁻¹ respectively. For the HEH (Hantzsch ester) system, the 1,2‑isomer is both thermodynamically more favorable (63.40 vs. 65.00 kcal·mol⁻¹) and kinetically more facile (31.68 vs. 34.96 kcal·mol⁻¹). The thermo‑kinetic parameter (ΔG≠₀ + ΔGᵣ/2) ranks 1,2‑HEH (47.54 kcal·mol⁻¹) as a stronger practical hydride donor than 1,4‑HEH (49.98 kcal·mol⁻¹). These data demonstrate that the 1,2‑DHP scaffold is not merely an alternative isomer but possesses distinct redox reactivity that may be exploited in synthetic or biological electron‑transfer applications.

Hydride transfer Redox chemistry Mechanistic studies

Bromine Positional Chemistry: C‑3 Bromo vs. C‑5 Bromo Regioisomer Differentiation

The compound is formally named as both 3‑bromo‑1‑isobutoxy‑4‑methyl‑1,2‑dihydropyridine and 5‑bromo‑4‑methyl‑1‑(2‑methylpropoxy)pyridine, reflecting the tautomeric/dihydro versus aromatic pyridine numbering conventions . The bromine at the 3‑position of the 1,2‑DHP ring (equivalent to the 5‑position of the pyridine form) is positioned allylic to the dihydro ring unsaturation, making it more reactive toward nucleophilic substitution and transition‑metal‑catalyzed cross‑coupling than a bromine at the 2‑ or 4‑position of a fully aromatic pyridine. The regioisomeric 5‑bromo‑2‑isobutoxy‑4‑methylpyridine (CAS 1289131‑61‑8, same CAS number used for the aromatic tautomer representation) is commercially described as a distinct entity , highlighting that the dihydro‑ versus aromatic representation is not merely a formal difference but reflects different electronic structures and reactivity profiles.

Regiochemistry Cross‑coupling SAR

Molecular Weight and Heavy Atom Count Differentiation for Permeability and Transport Predictions

With a molecular weight of 246.15 g·mol⁻¹ , the target compound is 74.13 g·mol⁻¹ heavier than 3‑bromo‑4‑methylpyridine (172.02 g·mol⁻¹) and 165.03 g·mol⁻¹ heavier than unsubstituted 1,2‑dihydropyridine (81.12 g·mol⁻¹) . The addition of the isobutoxy group (+58.08 g·mol⁻¹ relative to the 1,2‑DHP core plus bromine and methyl) increases the number of rotatable bonds from 0 to 3, raising the conformational entropy penalty upon binding. While all three compounds comply with Lipinski's Rule of Five, the target compound's higher molecular weight and rotatable bond count predict lower passive permeability (e.g., Caco‑2 Papp) relative to the smaller pyridine precursor, an important consideration for cell‑based assay compound selection.

Drug‑likeness Permeability Rule of Five

Optimal Procurement and Application Scenarios for 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine


Medicinal Chemistry Scaffold Requiring Elevated LogP for CNS or Membrane Target Screening

With a computed LogP of 3.42—approximately 1.27 units higher than 3‑bromo‑4‑methylpyridine—this compound is better suited for central nervous system (CNS) target screening where increased lipophilicity correlates with improved blood‑brain barrier penetration . Procurement teams building fragment or lead‑like libraries for CNS indications should select this compound over the more polar pyridine precursor when LogP in the 3–4 range is desired .

Synthetic Intermediate for Palladium‑Catalyzed Cross‑Coupling Exploiting Allylic Bromine Reactivity

The bromine at the 3‑position of the 1,2‑dihydropyridine ring occupies an allylic position relative to the C2–C3 double bond, predicting enhanced reactivity in Pd(0)‑catalyzed oxidative addition and potential for regioselective Suzuki, Heck, or Buchwald–Hartwig couplings . This contrasts with simple aromatic bromopyridines (e.g., 3‑bromo‑4‑methylpyridine), where the bromine is purely aromatic and less reactive. Synthetic chemistry groups pursuing C–C or C–N bond formation at this position should prioritize this scaffold for its predicted superior coupling kinetics .

Hydride‑Transfer Probe or Redox‑Active Building Block in Mechanistic Studies

The 1,2‑DHP core of this compound places it in a class of molecules with well‑characterized hydride‑donating thermodynamics distinct from 1,4‑DHPs . For laboratories studying biological hydride transfer (e.g., NAD(P)H model reactions) or designing synthetic redox cascades, the N‑isobutoxy‑1,2‑DHP scaffold offers a thermo‑kinetic profile that differs by 2.44 kcal·mol⁻¹ from the 1,4‑isomer in the Hantzsch ester system . Procurement of this specific isomer ensures the intended redox behavior; substitution with a 1,4‑DHP would introduce a quantitatively different hydride‑donating potential.

Chromatographic Method Development and Analytical Reference Standard

The unique combination of LogP (3.42), boiling point (253 °C), and UV‑active bromopyridine chromophore makes this compound a suitable reference standard for reverse‑phase HPLC method development targeting moderately lipophilic heterocycles . Its distinct retention time relative to 3‑bromo‑4‑methylpyridine (predicted ΔtR based on ΔLogP ~1.27) provides a useful system suitability marker for laboratories characterizing compound libraries or reaction progress in medicinal chemistry workflows .

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